

Aleurodiscal: A Technical Guide to a Unique Antifungal Sesterterpenoid

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Compound of Interest

Compound Name: *Aleurodiscal*

Cat. No.: *B15622680*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aleurodiscal**, a sesterterpenoid with notable antifungal properties. The document details its chemical identity, biological activity, and proposed mechanism of action, presenting data in a clear, structured format for scientific and research applications.

Core Chemical Identifiers

Aleurodiscal is a complex natural product isolated from the fungus *Aleurodiscus mirabilis*. Its unique sesterterpenoid structure is the basis for its biological activity. The primary chemical identifiers are summarized below for reference and use in chemical databases and research documentation.

Identifier	Value	Citation
CAS Number	122535-46-0	
Molecular Formula	C ₃₁ H ₄₈ O ₇	
PubChem CID	139585666	
ChEBI ID	CHEBI:207787	
IUPAC Name	(1R,2Z,5S,6S,7S,9E,11S,13S,15R,16S,17S)-15-hydroxy-2,6,11,13-tetramethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxtetracyclo[9.7.0.0 ³ ,7.0 ¹³ ,17]octadeca-2,9-diene-10-carbaldehyde	

Quantitative Biological Data

Aleurodiscal has demonstrated significant antifungal and cytotoxic activities. The following table summarizes the available quantitative data on its biological effects.

Biological Activity	Test Organism/Cell Line	Concentration	Effect	Citation
Antifungal Activity	Mucor miehei	1 µg/mL	50% growth inhibition	
Antifungal Activity	Mucor miehei	10 µg/mL	Almost complete growth inhibition	
Cytotoxic Activity	Mouse embryo Balb/3T3	40 µg/mL	50% cell lysis	

Experimental Protocols

While the full, detailed experimental protocols from the original isolation and characterization of **Aleurodisca** by Lauer et al. (1989) could not be accessed for this guide, the following represents a plausible and detailed methodology for the key experiments based on standard practices in mycology and natural product chemistry from that era.

Isolation and Purification of **Aleurodisca**

- **Fungal Culture:** *Aleurodiscus mirabilis* is cultured in a suitable liquid medium (e.g., yeast extract-malt extract-glucose broth) under submerged fermentation conditions. Cultures are maintained at a controlled temperature (e.g., 25°C) with agitation for a period sufficient for secondary metabolite production (typically 2-4 weeks).
- **Extraction:** The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with a polar organic solvent such as methanol or ethyl acetate to isolate the secondary metabolites. The culture filtrate may also be extracted with an immiscible organic solvent like ethyl acetate to capture any secreted compounds.
- **Chromatographic Separation:** The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic steps to purify **Aleurodisca**.
 - **Initial Fractionation:** The extract is first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - **Further Purification:** Fractions showing antifungal activity are further purified using high-performance liquid chromatography (HPLC), likely with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.
- **Structure Elucidation:** The purified compound's structure is determined using spectroscopic methods, including:
 - **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectroscopy to determine the carbon-hydrogen framework.
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:** To identify functional groups.

Antifungal Susceptibility Testing

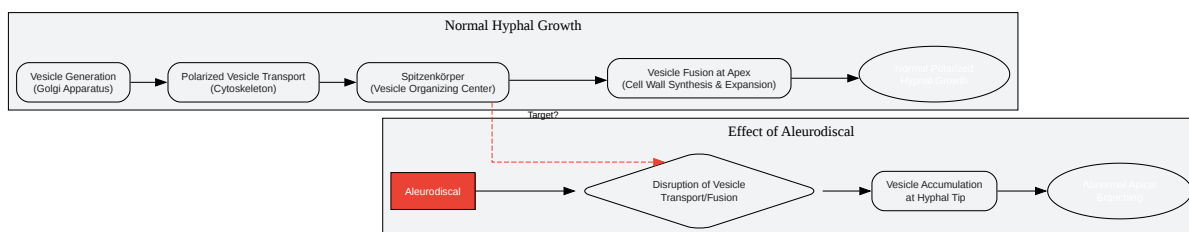
- **Test Organism:** A filamentous fungus such as *Mucor miehei* is used as the test organism. The fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a supply of spores.
- **Inoculum Preparation:** A spore suspension is prepared by washing the surface of a mature fungal culture with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted using a hemocytometer.
- **Broth Microdilution Assay:**
 - A serial dilution of **Aleurodiscal** is prepared in a suitable liquid medium in a 96-well microtiter plate.
 - Each well is inoculated with the prepared fungal spore suspension.
 - The plate is incubated at an appropriate temperature (e.g., 28°C) for a period sufficient for fungal growth (typically 24-72 hours).
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Aleurodiscal** that prevents visible growth of the fungus.

Proposed Mechanism of Action and Visualization

Aleurodiscal is reported to induce "abnormal apical branchings" in the hyphae of *Mucor miehei*. This morphological effect suggests a mechanism of action that involves the disruption of normal polarized hyphal growth.

Logical Workflow for Abnormal Apical Branching

The following diagram illustrates a plausible workflow for how **Aleurodiscal** may induce abnormal apical branching in filamentous fungi. The proposed mechanism centers on the disruption of the highly organized process of vesicle transport to the hyphal tip, which is essential for cell wall synthesis and polarized growth.



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Caption: Proposed mechanism of **Aleurodiscal**-induced abnormal apical branching in fungi.

This guide provides a foundational understanding of **Aleurodiscal** for research and development purposes. Further investigation into its precise molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com